molecular formula C32H43NaO7 B1262146 sodium globostellatate A

sodium globostellatate A

Cat. No.: B1262146
M. Wt: 562.7 g/mol
InChI Key: PIQXLCRSDXWNHI-DKNHMXAFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Its structural analog, sodium globostellatate B, has been identified in metabolomic studies, showing altered levels under zinc oxide nanoparticle (ZnONPs) exposure, hinting at a shared metabolic pathway . Further research is needed to elucidate its precise mechanisms and applications.

Properties

Molecular Formula

C32H43NaO7

Molecular Weight

562.7 g/mol

IUPAC Name

sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(4E,6E,8E)-10-hydroxy-6,10-dimethyl-3-oxoundeca-4,6,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate

InChI

InChI=1S/C32H44O7.Na/c1-19(10-9-15-29(4,5)38)11-12-22(34)20(2)27-23(35)18-25-30(6)17-14-26(39-21(3)33)32(8,28(36)37)24(30)13-16-31(25,27)7;/h9-12,15,24-26,38H,13-14,16-18H2,1-8H3,(H,36,37);/q;+1/p-1/b12-11+,15-9+,19-10+,27-20+;/t24-,25+,26-,30+,31+,32-;/m1./s1

InChI Key

PIQXLCRSDXWNHI-DKNHMXAFSA-M

Isomeric SMILES

C/C(=C\C=C\C(C)(C)O)/C=C/C(=O)/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C.[Na+]

Canonical SMILES

CC(=CC=CC(C)(C)O)C=CC(=O)C(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactivity

Reaction Type Conditions Products Mechanistic Notes
Ligand Exchange Exposure to EDTA or stronger ligandsDisplacement of malonate/borate ligands; formation of new sodium complexesFavored by the lability of the sodium coordination sphere ().
Acid-Base Reactions Acidic or basic environmentsProtonation/deprotonation of malonate ligands; structural rearrangementpH-dependent stability of the borate-malonate framework ( ).
Redox Reactions Oxidizing agents (e.g., O₂)Oxidation of malonate ligands to form carboxylates; potential Na⁺ reductionElectron transfer facilitated by the conjugated π-system of malonate ( ).
Thermal Decomposition Heating above 200°CBreakdown into Na₂CO₃, B₂O₃, and CO₂Destabilization of hydrogen bonds and coordination network ( ).

Ligand Substitution

The sodium ion’s relatively weak Lewis acidity allows for facile ligand exchange. For example, in the presence of ethylenediaminetetraacetic acid (EDTA):

  • EDTA’s multidentate structure displaces malonate/borate ligands via chelation.

  • The sodium ion re-coordinates to EDTA’s nitrogen and oxygen donor atoms, forming a more stable complex (9).

Acid-Base Behavior

  • In acidic conditions, protonation of borate oxygen atoms disrupts the polymeric framework, releasing boric acid and malonic acid.

  • In basic conditions, deprotonation strengthens the coordination bonds, enhancing structural rigidity ( ).

Table 1: Thermal Stability Analysis

Temperature Range Observations
25–150°CStable; no structural changes
150–200°CPartial dehydration
>200°CFull decomposition to Na₂CO₃, B₂O₃

Table 2: pH-Dependent Solubility

pH Solubility (g/100 mL H₂O) Notes
2–40.12Precipitates as malonic acid
7–912.5Maximum solubility in neutral pH
>108.3Forms sodium borate colloids

Comparison with Similar Compounds

Sodium Globostellatate B

Functional Differences:

  • In murine models, oral ZnONPs exposure significantly reduced sodium globostellatate B levels in plasma and hippocampus, correlating with neurobehavioral impairments such as reduced locomotor activity .
  • Sodium globostellatate A’s behavior under similar conditions remains unstudied, but its structural relationship to B suggests it may participate in overlapping metabolic pathways.

Research Findings :

  • Sodium globostellatate B reduction coincided with decreased lipid metabolites (e.g., cholic acid, chenodeoxycholic acid disulfate) and altered gut-brain axis signaling .
  • This implies that both compounds may regulate lipid metabolism or neuronal functions, though A’s specific contributions are undefined.

Sodium Taurocholate

Structural Comparison : Sodium taurocholate is a bile acid salt, distinct from this compound/B in its steroid nucleus and conjugation with taurine.
Functional Overlap and Contrast :

  • Both compounds are sodium salts involved in lipid metabolism. Sodium taurocholate facilitates lipid digestion, while this compound/B may modulate lipid signaling in the brain.
  • Under ZnONPs exposure, sodium taurocholate levels increased, whereas sodium globostellatate B decreased, suggesting divergent roles in stress responses .

Key Data :

Parameter Sodium Taurocholate Sodium Globostellatate B
Role in Lipid Metabolism Emulsification, absorption Signaling/metabolic regulation
Response to ZnONPs Elevated levels Reduced levels

Sodium Acetate

Structural Comparison : Sodium acetate (CH₃COONa) is a simple carboxylate salt, contrasting with the likely complex organic structure of this compound.
Functional Similarities :

  • Both act as sodium salts with roles in metabolic pathways. Sodium acetate serves as a buffer and acetyl-CoA precursor, while this compound may influence specialized lipid signaling.
  • Neither compound’s response to ZnONPs has been directly compared, but acetate’s ubiquity in metabolism suggests broader applicability than globostellatates.

Contrast :

Parameter Sodium Acetate This compound (Inferred)
Complexity Simple molecule Likely complex organic structure
Primary Use Industrial, food preservation Neurobehavioral/lipid regulation

Table 1. Key Features of this compound and Analogs

Compound Structure/Class Metabolic Role Response to ZnONPs
This compound Organic sodium salt (inferred) Potential lipid/neuro modulation Not studied
Sodium globostellatate B Structural analog Linked to neurobehavioral changes Decreased
Sodium taurocholate Bile acid salt Lipid digestion Increased
Sodium acetate Carboxylate salt Energy metabolism Not reported

Q & A

Q. How can systematic reviews of this compound literature mitigate publication bias?

  • Methodological Guidance :
  • PRISMA Guidelines : Register the review protocol a priori and search grey literature (e.g., preprint servers) to include negative/null results .
  • Risk of Bias Assessment : Use tools like ROBIS to evaluate study quality and exclude underpowered experiments .

Tables for Quick Reference

Analytical Technique Application Key Parameters Reference
HPLC-MSPurity/Impurity ProfilingColumn: C18, Gradient: 5–95% MeOH in 20 min
NMR (¹³C)Stereochemical ConfirmationSolvent: DMSO-d6, Frequency: 125 MHz
MD SimulationsBinding Affinity PredictionForce Field: CHARMM36, Runtime: 100 ns
Research Stage Common Pitfalls Mitigation Strategy
SynthesisOxidation byproductsUse inert atmosphere (N₂/Argon)
In Vivo TestingBatch variabilityImplement PAT and DoE
Data InterpretationConfounding variablesANCOVA adjustment, stratified analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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sodium globostellatate A
Reactant of Route 2
sodium globostellatate A

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